molecular formula C15H17NO3 B8147590 Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B8147590
M. Wt: 259.30 g/mol
InChI Key: FHPRDKVTXXHEFV-UHFFFAOYSA-N
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Description

Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an ethynyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-ethynyl-4-hydroxypiperidine, which is then reacted with benzyl chloroformate to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzyl 4-ethynyl-4-oxopiperidine-1-carboxylate.

    Reduction: Formation of benzyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxypiperidine-1-carboxylate: Lacks the ethynyl group, which may affect its reactivity and biological activity.

    4-Ethynyl-4-hydroxypiperidine-1-carboxylate: Lacks the benzyl group, which may influence its solubility and binding properties.

Uniqueness

Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the benzyl and ethynyl groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-15(18)8-10-16(11-9-15)14(17)19-12-13-6-4-3-5-7-13/h1,3-7,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPRDKVTXXHEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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